3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione
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Overview
Description
3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione is an organic compound with a complex structure characterized by multiple hydroxyl groups and a tetracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the alkylation of a tetracene derivative followed by hydroxylation. The reaction conditions often require specific catalysts and controlled environments to ensure the correct placement of hydroxyl groups and the ethyl substituent.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to maintain consistent reaction conditions. The process might also include purification steps such as recrystallization or chromatography to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone forms.
Substitution: The hydroxyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized or reduced derivatives, as well as substituted compounds with different functional groups replacing the hydroxyl groups.
Scientific Research Applications
3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the compound’s structure allows it to participate in redox reactions, which can modulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-acetyl-1,6,10,11-tetrahydroxytetracene-5,12-dione: This compound has an acetyl group instead of an ethyl group, leading to different chemical properties and reactivity.
3-methyl-1,6,10,11-tetrahydroxytetracene-5,12-dione: The presence of a methyl group instead of an ethyl group results in variations in its chemical behavior.
Uniqueness
3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione is unique due to its specific substitution pattern and the presence of multiple hydroxyl groups
Properties
Molecular Formula |
C20H14O6 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-ethyl-1,6,10,11-tetrahydroxytetracene-5,12-dione |
InChI |
InChI=1S/C20H14O6/c1-2-8-6-10-14(12(22)7-8)20(26)16-15(18(10)24)17(23)9-4-3-5-11(21)13(9)19(16)25/h3-7,21-23,25H,2H2,1H3 |
InChI Key |
GZEMIFICWFTZNG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C(=C1)O)C(=O)C3=C(C4=C(C=CC=C4O)C(=C3C2=O)O)O |
Origin of Product |
United States |
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